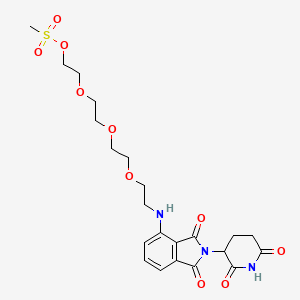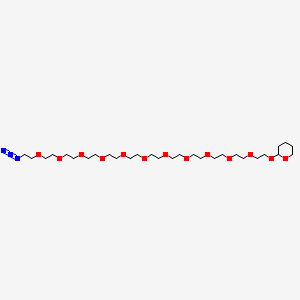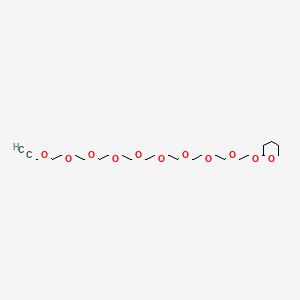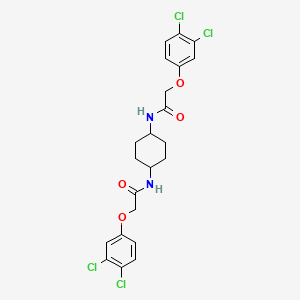
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドは、クロロ基とジスルファモイル基で置換されたベンゾアミド基が存在することを特徴とする合成有機化合物です。
製造方法
合成ルートと反応条件
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドの合成は、一般的に次の手順を含みます。
出発物質: 合成は、5-クロロ-2,4-ジスルファモイルアニリンと3,5-ジメチルベンゾイルクロリドから始まります。
反応条件: 反応は、トリエチルアミンなどの塩基の存在下、ジクロロメタンなどの有機溶媒中で行われます。反応混合物を室温で数時間攪拌します。
精製: 生成物は再結晶またはカラムクロマトグラフィーによって精製され、目的の化合物を高純度で得ます。
工業的製造方法
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドの工業的製造は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。連続フロー反応器と自動システムは、効率とスケーラビリティを向上させるために頻繁に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-disulfamoylaniline and 3,5-dimethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドは、次のようなさまざまな化学反応を起こします。
置換反応: クロロ基は、適切な条件下でアミンやチオールなどの求核剤によって置換することができます。
酸化と還元: この化合物は、スルホン酸誘導体に変換する酸化またはアミン誘導体に変換する還元を起こすことができます。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
置換: 極性溶媒中のアジ化ナトリウムやチオ尿素などの求核剤。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
加水分解: 酸性条件(塩酸)または塩基性条件(水酸化ナトリウム)。
主要な生成物
置換: さまざまな官能基を持つ置換誘導体の生成。
酸化: スルホン酸の生成。
還元: アミン誘導体の生成。
加水分解: カルボン酸とアミンの生成。
科学的研究の応用
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドは、科学研究でいくつかの用途があります。
医薬品化学: 既知の生物活性化合物との構造的類似性から、薬理学的薬剤としての可能性が調査されています。
生物学的研究: この化合物は、生物学的巨大分子との相互作用とその細胞プロセスへの影響を理解するための研究に使用されます。
産業応用: 高度な材料の合成やその他の化学化合物の前駆体として使用されています。
作用機序
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素、受容体、またはその他のタンパク質を阻害または活性化し、生化学的経路の調節につながる可能性があります。正確な分子標的と関連する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 5-クロロ-2,4-ジスルファモイルアニリン
- N-(5-クロロ-2,4-ジスルファモイルフェニル)-2-メチルプロパンアミド
- 4-アミノ-6-クロロベンゼン-1,3-ジスルホンアミド
独自性
N-(5-クロロ-2,4-ジスルファモイルフェニル)-3,5-ジメチルベンゾアミドは、特定の置換パターンとクロロ基とジスルファモイル基の両方の存在によってユニークです。
特性
分子式 |
C15H16ClN3O5S2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H16ClN3O5S2/c1-8-3-9(2)5-10(4-8)15(20)19-12-6-11(16)13(25(17,21)22)7-14(12)26(18,23)24/h3-7H,1-2H3,(H,19,20)(H2,17,21,22)(H2,18,23,24) |
InChIキー |
UPGBBLHZTSGOHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

